
3-chloro-2-méthyl-N-((5-(1-méthyl-1H-pyrazol-5-yl)pyridin-3-yl)méthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives has been explored in the context of developing inhibitors for human carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including tumor progression. In one study, a series of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized using 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting point. The resulting hydrazones exhibited low nanomolar affinity against cancer-related CA IX, with dissociation constants (Kd) in the range of 5.0-37 nM. It was found that the presence of a chloro group at the meta position of the benzenesulfonamide ring increased the affinity to all CAs compared to nonchlorinated compounds .
Another study focused on the synthesis of new benzenesulfonamides with a 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) moiety. The synthesis began with substituted benzaldehydes to prepare the key intermediate, which was then reacted with 4-hydrazinobenzenesulfonamide. The introduction of various substituents, such as fluorine, hydroxy, methoxy, and 3,4,5-trimethoxy groups, was performed to explore the impact on cytotoxicity and inhibition of human cytosolic isoforms hCA I and II .
Molecular Structure Analysis
The molecular structure of the synthesized compounds plays a crucial role in their binding affinity and selectivity towards different CA isozymes. In the pyrrolidinone-based chlorinated benzenesulfonamide derivatives, the presence of triazole or oxadiazole groups directly attached to the pyrrolidinone moiety resulted in weaker binding to all CAs compared to compounds with more flexible tail groups. This suggests that the rigidity of the molecular structure can affect the interaction with the enzyme's active site .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of hydrazones and the subsequent introduction of various substituents to modulate the compounds' properties. The reactions were monitored using assays such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition to determine the binding affinity and selectivity of the synthesized compounds against the CA isozymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzenesulfonamide derivatives are closely related to their potential as CA inhibitors. The introduction of a chloro group at the meta position of the benzenesulfonamide ring was found to increase the affinity to all CAs, indicating that specific structural modifications can enhance the inhibitory activity. Additionally, the cytotoxicity and tumor specificity of the compounds were assessed, with the 3,4,5-trimethoxy and the 4-hydroxy derivatives showing interesting cytotoxic activities. These properties are essential for the potential development of these compounds as anti-tumor agents .
Applications De Recherche Scientifique
Inhibition de la protéine kinase
Le composé a été étudié comme inhibiteur potentiel de kinases spécifiques portant une cystéine rare dans la région de la charnière. Notamment, il montre une puissance inhibitrice contre des kinases telles que MPS1 (fuseau monopolaire 1), MAPKAPK2 et p70S6Kβ/S6K2 . Ces kinases jouent des rôles cruciaux dans les voies de signalisation cellulaire et la régulation du cycle cellulaire. L'inhibition de MPS1, en particulier, a des implications pour la thérapie anticancéreuse, ce qui rend ce composé pertinent pour une exploration plus approfondie.
Activité antileishmanienne
Les composés portant un pyrazole ont démontré des effets pharmacologiques divers, y compris une puissante activité antileishmanienne. Bien que des études spécifiques sur ce composé ne soient pas mentionnées, ses caractéristiques structurelles suggèrent une pertinence potentielle dans la lutte contre la leishmaniose . Des recherches supplémentaires sont nécessaires pour explorer son efficacité contre les parasites Leishmania.
Potentiel antimicrobien
Les dérivés contenant des motifs pyrazole ont été évalués pour leur activité antimicrobienne. Bien qu'il n'ait pas été étudié directement, l'échafaudage pyrazole du composé suggère qu'il peut présenter des propriétés antimicrobiennes. Des composés ayant des structures similaires se sont montrés prometteurs contre Mycobacterium tuberculosis . L'étude de ses effets antibactériens et antifongiques pourrait apporter des informations précieuses.
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-12-15(18)4-3-5-17(12)25(23,24)21-10-13-8-14(11-19-9-13)16-6-7-20-22(16)2/h3-9,11,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVEPSGFBNZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

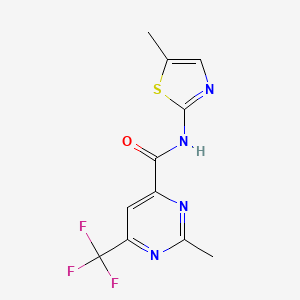
![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)

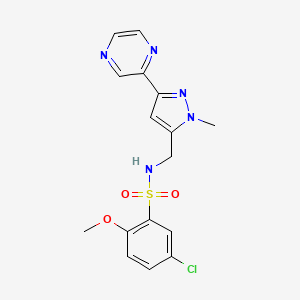
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)
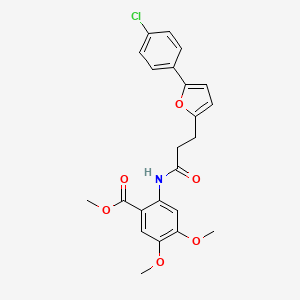
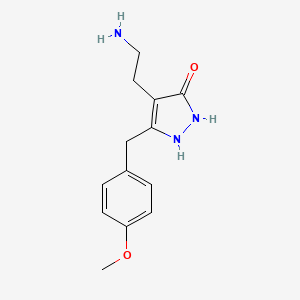
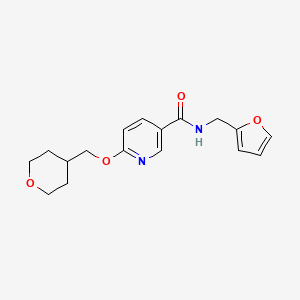
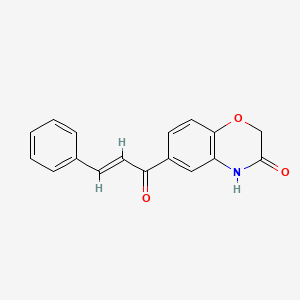
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
methanone](/img/structure/B2525544.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)